5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
Description
5-Bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1784095-49-3) is a pyrazole derivative with the molecular formula C₆H₇BrN₂O₃ and a molecular weight of 235.04 g/mol . It serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a bromine atom at position 5, a methoxy group at position 3, and a methyl group at position 1 of the pyrazole ring. Its carboxylic acid moiety at position 4 enhances reactivity, enabling its use in coupling reactions and heterocyclic scaffold development.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methoxy-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-9-4(7)3(6(10)11)5(8-9)12-2/h1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVITVHVNZZHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)OC)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784095-49-3 | |
| Record name | 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C6H7BrN2O3
- Molecular Weight : 235.04 g/mol
- IUPAC Name : 5-bromo-3-methoxy-1-methylpyrazole-4-carboxylic acid
- CAS Number : 1784095-49-3
The structure of the compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism appears to involve interference with bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Case Study : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to established antibiotics. This suggests that modifications to the structure could enhance its efficacy.
2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Case Study : A study published in a peer-reviewed journal reported that treatment with this compound reduced inflammation markers in a murine model of arthritis, indicating its potential therapeutic role.
Agrochemical Applications
1. Herbicidal Activity
This compound has shown promise as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing selective herbicides.
Case Study : Field trials conducted on various crops demonstrated that formulations containing this compound effectively controlled weed populations without harming the crops, suggesting its viability as an environmentally friendly herbicide alternative.
Data Table of Applications
| Application Area | Specific Use | Evidence/Study Reference |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | Laboratory tests against Staphylococcus aureus |
| Anti-inflammatory treatment | In vitro studies on cytokine inhibition | |
| Agrochemicals | Herbicide formulation | Field trials on weed control in crop systems |
Mechanism of Action
The mechanism of action of 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural Insights :
- Halogen Substitution : Bromine at position 5 (target compound) versus chlorine in 1202993-11-0 alters electronegativity and steric effects, influencing reactivity .
- Alkyl Substituents : Ethyl (956734-89-7) or isopropyl (1565032-98-5) groups at position 1 increase hydrophobicity compared to the methyl group in the target compound .
Physicochemical Properties
Substituents significantly impact properties such as pKa, boiling point, and density (Table 2).
Key Observations :
Biological Activity
5-Bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1784095-49-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural properties, serves as a versatile building block in pharmaceutical and agrochemical applications. In this article, we explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₇BrN₂O₃
- Molecular Weight : 235.04 g/mol
- Structure : The presence of bromine, methoxy, and carboxylic acid groups contributes to its reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell types:
- In vitro Studies : Compounds containing the pyrazole structure have shown significant antiproliferative effects against several cancer cell lines such as:
The mechanisms through which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M phase.
- Inhibition of Angiogenesis : Suppression of blood vessel formation that supports tumor growth.
Table 1: Summary of Biological Activities
Synthesis and Evaluation
A study conducted by researchers synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities through in vitro assays. The findings indicated that this compound could serve as a lead structure for developing new anticancer agents due to its favorable pharmacological profile .
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary assessments indicate that:
Further toxicological studies are necessary to fully understand the safety implications for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
